Montelukast sodium hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

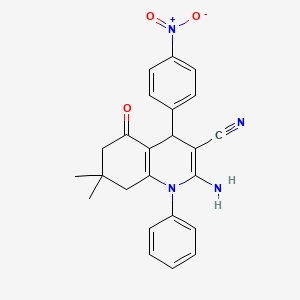

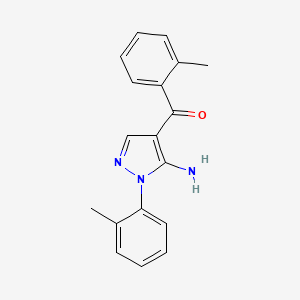

Montelukast sodium hydrate is a leukotriene receptor antagonist used primarily in the treatment of asthma and allergic rhinitis. It is a derivative of the leukotriene D4 molecule and works by blocking the action of leukotrienes, which are inflammatory chemicals in the body. This compound is marketed under the brand name Singulair and was first approved for clinical use by the US FDA in 1998 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Montelukast sodium hydrate involves several steps, including the coupling of methyl 1-(mercaptomethyl)cyclopropane acetate with a tetrahydropyran (THP) protected mesylate compound. The methyl ester and the THP group are then hydrolyzed to free acid, which is subsequently converted to Montelukast sodium salt .

Industrial Production Methods

Industrial production of this compound typically involves the use of high-throughput screening to engineer robust and efficient enzymes, such as ketoreductase, for the asymmetric reduction of key intermediates. This biocatalytic process is scalable and yields high purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Montelukast sodium hydrate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, methanol, acetonitrile, and hydrogen peroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield this compound. The final product is a white to tan powder that is soluble in DMSO and other organic solvents .

Wissenschaftliche Forschungsanwendungen

Montelukast sodium hydrate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in the study of leukotriene receptor antagonists.

Biology: Investigated for its role in modulating inflammatory responses.

Medicine: Widely used in the treatment of asthma and allergic rhinitis.

Industry: Employed in the development of new pharmaceuticals and therapeutic agents.

Wirkmechanismus

Montelukast sodium hydrate exerts its effects by selectively antagonizing the cysteinyl leukotriene receptor (CysLT1). This receptor is involved in the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process. By blocking this receptor, this compound helps to reduce inflammation and bronchoconstriction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Montelukast sodium hydrate include:

Zafirlukast: Another leukotriene receptor antagonist used in the treatment of asthma.

Pranlukast: A leukotriene receptor antagonist with similar applications.

Fluticasone propionate: An inhaled corticosteroid used for asthma management.

Budesonide: Another corticosteroid used for asthma and allergic rhinitis

Uniqueness

This compound is unique in its high specificity for the CysLT1 receptor and its ability to be used as a once-daily oral medication. This makes it a convenient and effective option for long-term management of asthma and allergic rhinitis .

Eigenschaften

Molekularformel |

C35H37ClNNaO4S |

|---|---|

Molekulargewicht |

626.2 g/mol |

IUPAC-Name |

sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate;hydrate |

InChI |

InChI=1S/C35H36ClNO3S.Na.H2O/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);;1H2/q;+1;/p-1/b15-10+;;/t32-;;/m1../s1 |

InChI-Schlüssel |

QAXHQHBRRJHZHL-ZPQUALOVSA-M |

Isomerische SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.O.[Na+] |

Kanonische SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.O.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-2-pentyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041086.png)

![2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B12041107.png)

![2-(4-methylphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12041118.png)

![Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B12041126.png)

![N-(2-(ethylamino)ethyl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride](/img/structure/B12041147.png)

![Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12041155.png)

![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-methyl-thiazol-2-yl)-amide](/img/structure/B12041158.png)